N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c1-8(12(22)19-13(6-18)4-5-13)11-9(2)20-21(10(11)3)7-14(15,16)17/h8H,4-5,7H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZREFQCKTGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)NC2(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 305.31 g/mol
- CAS Number : Not yet assigned
This compound belongs to a class of pyrazole derivatives known for their diverse biological activities.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Potential
Research into pyrazole derivatives suggests that they may possess anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been reported to exhibit anticonvulsant activity in various animal models. For example, studies have shown that certain pyrazole derivatives can protect against seizures induced by pentylenetetrazole (PTZ), a common model for studying epilepsy.
Case Studies
- Anticonvulsant Activity : A study involving a related pyrazole derivative demonstrated significant protection against seizures in the maximal electroshock test and PTZ-induced seizures in mice. The compound showed a favorable safety profile and potential for use in drug-resistant epilepsy models.
- Anticancer Activity : In vitro studies on similar compounds revealed that they can inhibit cancer cell proliferation and induce apoptosis through caspase activation pathways.
- Antimicrobial Testing : Comparative studies indicated that compounds with similar functional groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Pyrazole A | Anticonvulsant | Maximal Electroshock Test | Significant seizure protection |
| Pyrazole B | Anticancer | MCF-7 Cancer Cell Line | Inhibition of cell proliferation |
| Pyrazole C | Antimicrobial | Disk Diffusion Method | Effective against E. coli and S. aureus |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide with related furan-carboxamide derivatives, focusing on structural modifications, synthesis, physicochemical properties, and biological activity.
Substituent Effects on Aromatic Rings
Table 1: Structural Modifications and Key Properties
Key Observations :
- Methoxy vs. Trifluoromethyl : The 2-methoxy group in the target compound may improve solubility compared to the trifluoromethyl group in compound 22o, which increases lipophilicity and metabolic stability .
- Halogen Substitutions : Bromine (Br) and chlorine (Cl) in related compounds enable further functionalization (e.g., cross-coupling reactions), as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide .
Key Observations :
- Amide coupling (e.g., using furan-2-carbonyl chloride and substituted anilines) is a common high-yield route for furan-carboxamides .
Physicochemical and Structural Properties
- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 5'-(4-chlorophenyl)-2,2'-bifuran-5-carboxamide .
- Crystallinity : Analogs such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate form high-quality crystals due to stacking interactions, suggesting the target compound may exhibit similar crystallinity .
- Conformational Stability : Substituent positioning (e.g., 2-methoxy vs. 4-nitro) minimizes steric hindrance, favoring planar molecular conformations critical for biological activity .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide with high purity?
Key steps include:
- Acetylation reactions : Use acetic anhydride or acetyl chloride under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Pyrazole functionalization : Optimize alkylation of the pyrazole core with 2,2,2-trifluoroethyl groups, ensuring temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) .
- Cyclopropane coupling : Employ carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation between the cyanocyclopropyl group and the pyrazole-propanamide backbone .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity .
How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., trifluoroethyl group integration at δ 3.5–4.5 ppm) and amide bond formation .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the cyclopropane and pyrazole moieties .
- Mass spectrometry : Confirm molecular weight via ESI-MS, targeting the exact mass (e.g., [M+H] signal) and isotopic patterns for halogen/fluorine content .
Advanced Research Questions
How can contradictory crystallographic data (e.g., disordered trifluoroethyl groups) be resolved during structural refinement?
- Disorder modeling : Use PART instructions in SHELXL to model split positions for flexible groups like trifluoroethyl, applying isotropic displacement parameters for non-resolved regions .
- Twinned data refinement : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin laws and improve R-factor convergence .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and avoid over-interpretation of electron density maps .
What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases), focusing on hydrogen bonding between the cyanocyclopropyl group and active-site residues .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the trifluoroethyl-pyrazole moiety in hydrophobic pockets .
- QSAR modeling : Derive Hammett/Taft parameters for substituents (e.g., trifluoroethyl’s electron-withdrawing effect) to correlate with activity trends .
How can researchers address low reproducibility in biological assays (e.g., inconsistent IC50_{50}50 values)?
- Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize the compound’s solubility and aggregation state .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyanocyclopropyl group) under assay conditions .
- Positive controls : Include structurally similar pyrazole-acetamide derivatives (e.g., from ) to benchmark assay performance .
What strategies mitigate side reactions during functionalization of the pyrazole core?
- Regioselective protection : Temporarily block the pyrazole N-1 position with a tert-butyl group to direct alkylation to the C-4 position .
- Catalytic systems : Employ Pd(OAc)/Xantphos for Suzuki couplings to introduce aryl groups without disrupting the trifluoroethyl substituent .
- In situ monitoring : Use ReactIR to track reaction progress and terminate before byproduct formation (e.g., over-alkylation) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for cyanocyclopropyl coupling to prevent hydrolysis .
- Crystallography : For SHELXL refinement, set the "L.S. 10" command to handle high thermal motion in the trifluoroethyl group .
- Bioactivity : Use SPR (surface plasmon resonance) to quantify binding kinetics, ensuring compound stability in PBS buffer during runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
